2-(Benzyloxy)-5-brom-N,N-dimethylpyrimidin-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

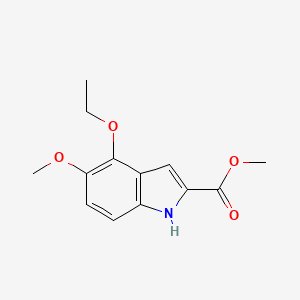

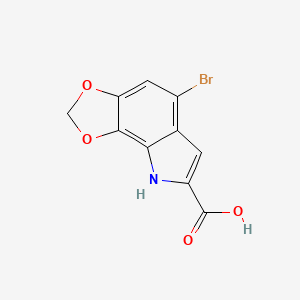

The compound "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" is a chemical entity that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The benzyloxy group attached to the pyrimidine ring suggests that the compound may have been modified for specific chemical or pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of antipyrine derivatives, which are structurally related to pyrimidines, involves the formation of the pyrimidine ring followed by functionalization at specific positions on the ring . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling two different ring systems, indicating that a similar approach could be used for the synthesis of "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" . The benzylation step, as seen in the synthesis of related compounds, is typically performed using benzyl halides in the presence of a base .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods and confirmed by single-crystal X-ray diffraction . The presence of substituents on the pyrimidine ring, such as the benzyloxy group, can influence the overall molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding, which can affect the stability and reactivity of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, where the halogen atom (such as bromine in the 5-position) can be replaced by other nucleophiles . The presence of the dimethylamino group at the 4-position could also participate in reactions, potentially serving as a leaving group or being involved in the formation of coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" would be influenced by its functional groups. The benzyloxy group is likely to increase the hydrophobic character of the compound, while the bromine atom could make it more reactive in certain chemical transformations. The dimethylamino group might confer basic properties to the molecule. The melting point, solubility, and stability of the compound would be determined by the intermolecular interactions in the solid state, as well as by the electronic distribution within the molecule, which can be studied through DFT calculations .

Wissenschaftliche Forschungsanwendungen

Synthese von Benzyläthern und -estern

Diese Verbindung entwickelt sich zu einem milden, bequemen und in einigen Fällen einzigartig effektiven neuen Reagenz für die Synthese von Benzyläthern und -estern . Die N-Methylierung von 2-Benzyloxypyridin liefert das aktive Reagenz in situ .

UV-induzierte Benzyloxy-Rotamerisierung

Eine neue Benzyloxy enthaltende ortho-Hydroxy-substituierte Arylschiffsche Base, trans 2-((2-(Benzyloxy)benzyliden)amino)phenol (abgekürzt als BBAP), wurde synthetisiert und charakterisiert . Es wurde festgestellt, dass diese Verbindung UV-induzierte Konformationsänderungen in einem Benzyloxy-Fragment für eine matrixisolierte Verbindung durchläuft . Dies ist der erste Bericht über UV-induzierte Konformationsänderungen, die in einem Benzyloxy-Fragment für eine matrixisolierte Verbindung stattfinden .

Synthese von 2-(Benzyloxy)hydrochinon

2-Benzyloxyphenol wird bei der Synthese von 2-(Benzyloxy)hydrochinon verwendet .

Herstellung von sequentiellen Polypeptiden

Diese Verbindung wird auch zur Herstellung von sequentiellen Polypeptiden verwendet .

Synthese von mehrzähnigen Chelatliganden

Es wird als Reagenz für die Synthese von mehrzähnigen Chelatliganden verwendet .

Pharmazeutische Forschung

Diese Verbindung wird in der pharmazeutischen Forschung eingesetzt und wirkt auch als pharmazeutisches Zwischenprodukt .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic chemistry .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .

Biochemical Pathways

It’s worth noting that the compound might be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in various biochemical pathways .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N,N-dimethyl-2-phenylmethoxypyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c1-17(2)12-11(14)8-15-13(16-12)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFSSPYYQITUEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444158 |

Source

|

| Record name | 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205672-18-0 |

Source

|

| Record name | 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)